3-Amino-6-(trifluoromethyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-(trifluoromethyl)pyrazine-2-carboxamide is a chemical compound characterized by its unique structure, which includes an amino group at the 3-position, a trifluoromethyl group at the 6-position, and a carboxamide group at the 2-position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxamide typically involves the reaction of 3-chloro-2-pyrazine carboxylic acid ester with a trifluoromethylation reagent . The key intermediate ester is then subjected to further reactions to introduce the amino group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as esterification, trifluoromethylation, and amination, followed by purification techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyrazine ring.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent against various diseases, including tuberculosis.
Industry: Utilized in the development of novel fungicides and pesticides.
Mechanism of Action
The mechanism of action of 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as a fungicide, it inhibits the mitochondrial succinate dehydrogenase complex, disrupting the energy production in fungal cells . This inhibition leads to the death of the fungal cells, making it an effective fungicidal agent .
Comparison with Similar Compounds
Pyraziflumid: A fungicide with a similar structure, containing the 3-(trifluoromethyl)pyrazine-2-carboxamide group.
Penthiopyrad: Another succinate dehydrogenase inhibitor fungicide with a related chemical structure.
Uniqueness: 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxamide stands out due to its specific substitution pattern on the pyrazine ring, which imparts unique chemical and biological properties. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H5F3N4O |
---|---|
Molecular Weight |
206.13 g/mol |
IUPAC Name |
3-amino-6-(trifluoromethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H5F3N4O/c7-6(8,9)2-1-12-4(10)3(13-2)5(11)14/h1H,(H2,10,12)(H2,11,14) |
InChI Key |
MHBZGKFJMRITHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.